L-Valyl-L-alanylglycine
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Overview
Description
L-Valyl-L-alanylglycine is a tripeptide composed of the amino acids valine, alanine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Valyl-L-alanylglycine can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed after each addition to allow for the next amino acid to be added. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers to streamline the process .
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-alanylglycine undergoes various chemical reactions characteristic of peptides and amino acids. These include:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation and Reduction: Modifying the side chains of the amino acids.
Substitution: Replacing one amino acid with another in the peptide chain.
Common Reagents and Conditions
Common reagents used in these reactions include acids and bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like dithiothreitol for reduction. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions are the individual amino acids valine, alanine, and glycine, as well as modified versions of the peptide with altered side chains .
Scientific Research Applications
L-Valyl-L-alanylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein structure and function.
Medicine: Explored for potential therapeutic uses, such as drug delivery systems and enzyme inhibitors.
Industry: Utilized in the development of new materials and biotechnological applications
Mechanism of Action
The mechanism of action of L-Valyl-L-alanylglycine involves its interaction with specific molecular targets and pathways. For example, it can be hydrolyzed by enzymes in the digestive system to release the constituent amino acids, which are then absorbed and utilized by the body. The peptide can also interact with cellular receptors and transporters, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-alanine: Another dipeptide with similar structural properties.
L-Alanyl-L-valine: Similar to L-Valyl-L-alanylglycine but with a different sequence of amino acids.
L-Valyl-L-valine: A dipeptide composed of two valine residues
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This tripeptide’s combination of valine, alanine, and glycine allows for unique interactions and applications compared to other similar compounds .
Properties
CAS No. |
54769-86-7 |
---|---|
Molecular Formula |
C10H19N3O4 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H19N3O4/c1-5(2)8(11)10(17)13-6(3)9(16)12-4-7(14)15/h5-6,8H,4,11H2,1-3H3,(H,12,16)(H,13,17)(H,14,15)/t6-,8-/m0/s1 |
InChI Key |
ASQFIHTXXMFENG-XPUUQOCRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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